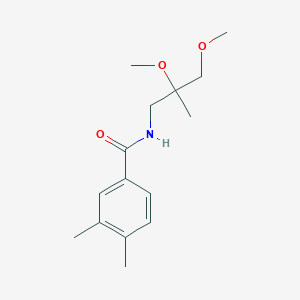

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11-6-7-13(8-12(11)2)14(17)16-9-15(3,19-5)10-18-4/h6-8H,9-10H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJWHTVUFFURSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC(C)(COC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 2,3-dimethoxy-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Metabolic Comparisons

Metabolic and Pharmacokinetic Profiles

- (R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): This compound undergoes extensive phase I metabolism, primarily via hydroxylation (54% of metabolites) and demethylation of methoxy groups, followed by glucuronidation (<1%). The C-4 methyl group on the benzamide ring is a major site of oxidation, with significant species-specific differences in metabolite distribution . Bioavailability in rats is poor due to rapid first-pass metabolism . Contrast with Target Compound: The 2,3-dimethoxy-2-methylpropyl substituent in the target compound may alter metabolic stability.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Unlike the target compound, this analogue features a hydroxyl group instead of methoxy substituents. Its N,O-bidentate directing group enables applications in metal-catalyzed C–H functionalization, highlighting how minor structural changes can shift functional utility .

- LMK-235: As an HDAC inhibitor, LMK-235’s hydroxyamino group is critical for zinc chelation in HDAC active sites. The target compound lacks this pharmacophore, suggesting divergent therapeutic applications .

Toxicological Considerations

- This sex-dependent toxicity underscores the need for thorough metabolite profiling in safety evaluations .

- Preclinical studies would be required to assess renal or hepatic risks.

Industrial and Regulatory Status

- Flavoring Agents: Compounds like No. 2226 and the target benzamide are evaluated by the FAO/WHO for use in food. However, No. 2226’s poor bioavailability and complex metabolism led to cautious regulatory approval pending further data .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, involving benzoyl chloride/acid reactions with substituted amines .

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3,4-dimethylbenzamide is a synthetic organic compound that has attracted interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound's structure includes a benzamide core with specific substitutions that may influence its interaction with biological systems.

The compound is characterized by the following structural formula:

Key Structural Features

- Benzamide Core : The presence of the benzamide group is significant for its biological activity.

- Dimethoxy Substituents : The two methoxy groups on the propyl chain may enhance lipophilicity and receptor binding affinity.

- Dimethyl Substituents : The methyl groups on the benzene ring can influence steric hindrance and electronic properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylbenzoic acid with 2,3-dimethoxy-2-methylpropanol in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions generally require reflux to facilitate the formation of the amide bond.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity or bind to receptors involved in various physiological processes.

Potential Therapeutic Applications

Research indicates that this compound may possess several therapeutic properties:

- Anti-inflammatory Effects : Preliminary in vitro studies suggest that it may inhibit pro-inflammatory cytokines.

- Analgesic Properties : The compound has been evaluated for its potential to alleviate pain in animal models.

Case Studies

- In Vitro Studies : A study conducted on human cell lines indicated that this compound could reduce cell proliferation in cancerous cells by inducing apoptosis through mitochondrial pathways.

- Animal Models : In a rodent model of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Analgesic |

| N-(4-methylphenyl)-3,4-dimethylbenzamide | Structure | Moderate anti-cancer activity |

| N-(2-methoxyphenyl)-3-methylbenzamide | - | Mild analgesic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.